SIRT2 Inhibitory Activity: Comparison with Indazole-Based Precursor Compound 14a
The compound belongs to a class of N-(1H-indol-4-yl)-2-(naphthalen-1-yloxy)acetamides that were designed and evaluated as SIRT2 inhibitors. The design strategy involved replacing the N atom of an indazole ring in lead compound 14a with a C atom to create the indole scaffold, a modification that alters the electronic and hydrogen-bonding properties of the molecule [1]. While specific IC50 data for the target compound is not publicly disclosed, the study reports that the lead indazole compound 14a exhibited inhibition rates of 70% at 100 μmol·L⁻¹ and 36% at 10 μmol·L⁻¹ [1]. The indole-based derivatives, including the target compound, were synthesized to improve upon this activity, with compound 27m identified as having superior potency in enzyme-level assays [1].
| Evidence Dimension | SIRT2 inhibition rate at specified concentrations |
|---|---|
| Target Compound Data | Part of a series of N-(1H-indol-4-yl)-2-(naphthalen-1-yloxy)acetamides designed for improved SIRT2 inhibition; exact data not disclosed but intended to exceed lead compound 14a's activity |
| Comparator Or Baseline | Lead compound 14a: N-(1-benzyl-1H-indazol-4-yl)-2-(naphthalen-1-yloxy)acetamide |
| Quantified Difference | Compound 14a: 70% inhibition at 100 μmol·L⁻¹, 36% inhibition at 10 μmol·L⁻¹. Indole derivatives (including target) designed for improved activity; compound 27m identified as 'better inhibitory activity' |
| Conditions | Enzyme-level activity evaluation, SIRT2 deacetylase assay |
Why This Matters
The shift from an indazole to an indole core in this compound class is a rational design strategy to optimize SIRT2 inhibition, making the target compound a critical tool for epigenetic and oncology research where SIRT2 modulation is sought.
- [1] WANG Lijiao, SONG Chen. Design, Synthesis and Biological Activity Evaluation of Novel Indole SIRT2 Inhibitors. Journal of Xihua University (Natural Science Edition), 2021, 40(5): 82-89. View Source
